Ethyl D-valinate hydrochloride
Overview
Description
Ethyl D-valinate hydrochloride, also known as EDVH, is an organic compound consisting of an ethyl ester of D-valine and hydrochloric acid. It is a colorless, odorless, and non-toxic crystalline solid that is soluble in water and alcohol. EDVH is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a stabilizer in pharmaceuticals, and a surfactant for emulsions. EDVH is also used as a research tool in biochemical and physiological studies.
Scientific Research Applications
Peptide Antibiotics Research : Studies have synthesized dipeptide anhydrides as models for cyclic peptide antibiotics, sharing structural features with ethyl D-valinate hydrochloride (Izumiya et al., 1964).
Antimicrobial and Antiviral Research : The compound has shown relevance in inhibiting penicillin synthesis, with studies indicating that certain analogs of amino acids, including those similar to this compound, can affect antibiotic production (A. Demain, 1956). Additionally, its derivatives have demonstrated antioxidative and antiviral activities, particularly in the inhibition of influenza and herpes viruses (Stankova et al., 2009).
Chemical Synthesis and Isotope Labeling : this compound and its related compounds have been used in the synthesis of labeled amino acids, contributing to studies in molecular biology and pharmacology (Meesschaert et al., 1980).
Exposure Monitoring : In industrial settings, derivatives of this compound have been used to monitor human exposure to certain chemicals, such as ethylene oxide (Farmer et al., 1986).
Inhibition Studies in Plant Physiology : Research has shown that certain amino acids, including D-valine (a related compound), act as inhibitors in plant physiological processes, offering insights into plant biochemistry and potential agricultural applications (Gibson et al., 1998).
Pharmaceutical Applications : this compound derivatives have significant applications in pharmaceuticals, such as in the synthesis of antiviral drugs (Reddy et al., 2013).
Microbial Production and Industrial Application : It is increasingly gaining attention for its role as a chiral source in the synthesis of pesticides, veterinary antibiotics, and pharmaceutical drugs, with microbial production methods being particularly promising due to their high stereo selectivity and environmentally friendly process (Chen et al., 2016).
properties
IUPAC Name |
ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVTLQEKCJXKF-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224520 | |
Record name | Ethyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73913-64-1 | |
Record name | D-Valine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73913-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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